molecular formula C9H9NO2 B1610748 3-(2-Hydroxyethoxy)benzonitrile CAS No. 57928-93-5

3-(2-Hydroxyethoxy)benzonitrile

Cat. No.: B1610748
CAS No.: 57928-93-5
M. Wt: 163.17 g/mol
InChI Key: GHPUMGIECCOLLL-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethoxy)benzonitrile (C₉H₉NO₂) is a benzonitrile derivative featuring a hydroxyethoxy (–OCH₂CH₂OH) substituent at the meta position of the aromatic ring. The compound combines the electron-withdrawing nitrile group with a polar, hydrogen-bond-capable hydroxyethoxy chain, making it valuable for applications in medicinal chemistry and materials science. Its synthesis typically involves etherification reactions, such as Williamson synthesis, to introduce the hydroxyethoxy moiety onto the benzonitrile backbone. The compound’s dual functionality (nitrile and hydroxyl groups) enables diverse reactivity, including participation in nucleophilic additions and hydrogen-bond-driven molecular recognition .

Properties

IUPAC Name

3-(2-hydroxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-7-8-2-1-3-9(6-8)12-5-4-11/h1-3,6,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPUMGIECCOLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30481146
Record name 3-(2-hydroxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57928-93-5
Record name 3-(2-hydroxyethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30481146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzonitrile with ethylene oxide under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. For example, the reaction can be carried out in the presence of a phase-transfer catalyst to facilitate the interaction between the organic and aqueous phases .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethoxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Hydroxyethoxy)benzonitrile has found applications in several fields:

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethoxy)benzonitrile involves its interaction with various molecular targets. For instance, in biological systems, it can act as a substrate for enzymes that catalyze oxidation or reduction reactions. The hydroxyethoxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interaction with other molecules. Additionally, the nitrile group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield various products .

Comparison with Similar Compounds

The structural and functional nuances of 3-(2-Hydroxyethoxy)benzonitrile can be better understood through comparisons with analogous benzonitrile derivatives. Below is a detailed analysis:

Positional Isomers
Compound Name Molecular Formula Substituent Position/Group Key Properties/Applications Reference
This compound C₉H₉NO₂ meta-2-hydroxyethoxy High aqueous solubility due to polar hydroxyl group; potential drug delivery vehicle
4-(2-Hydroxyethyl)benzonitrile C₉H₉NO para-2-hydroxyethyl Reduced dipole moment compared to meta isomer; studied for liquid crystal applications

Analysis :

  • The meta substitution in this compound creates an asymmetric electronic distribution, enhancing dipole moments and solubility in polar solvents.
  • The para isomer (4-(2-Hydroxyethyl)benzonitrile) exhibits a more symmetric structure, favoring applications in materials science, such as liquid crystals, where aligned molecular dipoles are critical .
Functional Group Variations
Compound Name Molecular Formula Key Functional Groups Key Properties/Applications Reference
3-(2-(Pyrrolidin-1-yl)ethoxy)benzonitrile C₁₃H₁₆N₂O Pyrrolidine-ethoxy, nitrile Enhanced basicity (pKa ~9.5); used in receptor-binding studies
3-(5-Nitropyridin-2-yloxy)benzonitrile C₁₂H₇N₃O₃ Nitropyridine-oxy, nitrile Strong electron-withdrawing nitro group; nonlinear optical materials

Analysis :

  • Replacing the hydroxyl group with a pyrrolidine (in 3-(2-(Pyrrolidin-1-yl)ethoxy)benzonitrile) introduces basicity, enabling ionic interactions with biological targets like enzymes. This contrasts with the hydrogen-bonding propensity of the hydroxyethoxy group .
  • The nitropyridine substituent (in 3-(5-Nitropyridin-2-yloxy)benzonitrile) enhances electron-withdrawing effects, making it suitable for optoelectronic applications, whereas the hydroxyethoxy group prioritizes solubility and metabolic stability in drug design .
Substituent Chain Length and Complexity
Compound Name Molecular Formula Substituent Structure Key Properties/Applications Reference
3-(4-Phenoxybutoxy)benzonitrile C₁₇H₁₇NO₂ Phenoxybutoxy, nitrile Lipophilic; potassium channel inhibitor (IC₅₀ = 0.8 µM)
This compound C₉H₉NO₂ Hydroxyethoxy, nitrile Balanced hydrophilicity; lower logP (~1.2)

Analysis :

  • The phenoxybutoxy chain (in 3-(4-Phenoxybutoxy)benzonitrile) increases lipophilicity (logP ~3.5), favoring membrane permeability and target engagement in ion channel modulation.

Key Findings :

  • This compound’s hydroxyl group facilitates API solubility through hydrogen bonding, critical for parenteral drugs.
  • The phenoxybutoxy analog’s extended chain enables deeper binding into hydrophobic pockets of ion channels .

Biological Activity

3-(2-Hydroxyethoxy)benzonitrile, a compound with notable chemical properties, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a benzonitrile moiety with a hydroxyethoxy group. The chemical structure can be represented as follows:

C9H11NO2\text{C}_9\text{H}_{11}\text{NO}_2

This structure contributes to its solubility and interaction with biological targets.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities, including:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which may protect cells from oxidative stress.
  • Anti-inflammatory Effects : In vitro studies suggest that it can inhibit pro-inflammatory cytokines, potentially aiding in the treatment of inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate activity against certain bacterial strains, suggesting potential as an antimicrobial agent.

The mechanisms underlying the biological activity of this compound involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : It appears to influence pathways related to cell survival and apoptosis, particularly in cancer cells.

Case Studies and Research Findings

  • Study on Antioxidant Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells, indicating strong antioxidant potential .
  • Anti-inflammatory Research : In another investigation, the compound was shown to reduce levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its role in modulating inflammatory responses .
  • Antimicrobial Evaluation : A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) value that suggests potential for development as an antimicrobial agent .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeObserved EffectReference
AntioxidantReduced ROS levels in human cells
Anti-inflammatoryDecreased TNF-alpha and IL-6 levels
AntimicrobialEffective against S. aureus and E. coli

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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